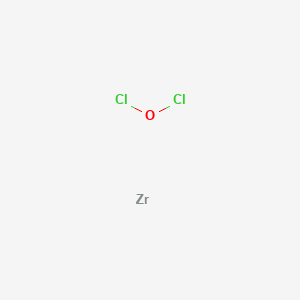

Chloro hypochlorite;zirconium

説明

"Chloro hypochlorite;zirconium" refers to zirconium-based compounds containing both chloride (Cl⁻) and hypochlorite (ClO⁻) ligands. Additionally, complexes like aluminum zirconium trichlorohydrex glycine (CAS 90604-80-1) highlight zirconium's ability to form stable coordination compounds with mixed ligands, including chloro and organic groups . These compounds are typically utilized in industrial catalysis, materials science, and specialized chemical synthesis due to zirconium's high thermal stability and resistance to corrosion .

特性

分子式 |

Cl2OZr |

|---|---|

分子量 |

178.13 g/mol |

IUPAC名 |

chloro hypochlorite;zirconium |

InChI |

InChI=1S/Cl2O.Zr/c1-3-2; |

InChIキー |

NZSLBYVEIXCMBT-UHFFFAOYSA-N |

正規SMILES |

O(Cl)Cl.[Zr] |

製品の起源 |

United States |

類似化合物との比較

Sodium Hypochlorite (NaClO)

- Chemical Composition : NaClO, a chlorine oxyanion with strong oxidizing properties .

- Stability : Decomposes into chlorate (ClO₃⁻) and chloride (Cl⁻) under heat or light, with accelerated degradation at elevated temperatures .

- Applications : Widely used as a disinfectant (0.1%–4% concentrations) and bleaching agent .

- Hazards : Corrosive (H314), releases chlorine gas (Cl₂) upon acidification .

Lithium Hypochlorite (LiOCl)

Zirconium Tetrachloride (ZrCl₄)

- Chemical Composition : ZrCl₄, a hygroscopic solid that hydrolyzes in moist air to form zirconium oxychloride .

- Stability : Stable under anhydrous conditions but reacts violently with water .

- Applications : Precursor for zirconium metal production and catalysts .

- Hazards : Corrosive, releases HCl upon hydrolysis .

Aluminum Zirconium Trichlorohydrex Glycine (CAS 90604-80-1)

- Chemical Composition : A glycine-stabilized complex with Zr, Al, Cl⁻, and hydroxyl groups .

- Stability : Enhanced stability due to glycine ligands, reducing hydrolysis .

- Applications : Antiperspirant active ingredient, leveraging zirconium’s astringent properties .

- Hazards: Limited data, but likely low toxicity due to glycine stabilization .

Research Findings and Data Tables

Table 1: Comparative Properties of Chloro Hypochlorite;Zirconium and Related Compounds

Key Research Insights

Hypochlorite Instability : All hypochlorites (NaClO, LiOCl) undergo disproportionation to chlorate and chloride, especially under heat .

Zirconium Complex Stability : Glycine ligands in zirconium complexes improve stability, reducing hydrolysis and enhancing biocompatibility .

Disinfection Efficacy : Sodium hypochlorite’s effectiveness against Mycobacterium tuberculosis is concentration-dependent, requiring >0.1% for bactericidal activity .

Q & A

Q. What are the recommended synthesis protocols for zirconium chloro hypochlorite in laboratory settings?

Synthesizing zirconium chloro hypochlorite requires precise control of pH and reaction conditions. A common approach involves reacting zirconium salts (e.g., zirconium oxychloride) with hypochlorous acid (HOCl) or alkali hypochlorites (e.g., NaClO) under alkaline conditions to stabilize the hypochlorite ion . Key steps include:

Q. How can researchers assess the stability of zirconium chloro hypochlorite in aqueous solutions?

Stability is influenced by concentration, pH, temperature, and light exposure:

- Concentration : Solutions >150 g/L ClO⁻ show accelerated decomposition; dilute solutions (<50 g/L) are preferred for long-term storage .

- pH Monitoring : Use buffered alkaline conditions (pH 8–10) to minimize HOCl acidification and Cl₂ off-gassing .

- Analytical Methods : Track decomposition via UV-Vis spectroscopy (absorbance at 292 nm for OCl⁻) or iodometric titration to quantify active chlorine loss over time .

Q. What analytical techniques are critical for characterizing zirconium chloro hypochlorite?

- Structural Analysis : X-ray diffraction (XRD) to confirm crystalline phase and purity.

- Spectroscopy : FTIR for Cl-O bonding fingerprints (600–800 cm⁻¹) and Raman spectroscopy for Zr-Cl vibrations .

- Quantitative Assays : Ion chromatography (IC) for ClO⁻ quantification and inductively coupled plasma mass spectrometry (ICP-MS) for zirconium content .

Advanced Research Questions

Q. What are the decomposition pathways of zirconium chloro hypochlorite under varying thermal and photolytic conditions?

Decomposition mechanisms involve:

- Thermal Breakdown : At >40°C, Zr-ClO bonds destabilize, releasing ClO⁻ radicals and forming zirconium oxides. Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) can identify gaseous byproducts (e.g., Cl₂, O₂) .

- Photolytic Degradation : UV exposure accelerates free radical formation, monitored via electron paramagnetic resonance (EPR) spectroscopy. Control experiments should use amber glassware or UV-blocking filters .

Q. How can computational modeling predict the reactivity of zirconium chloro hypochlorite in complex systems?

Q. How should researchers resolve contradictions in reported stability data for hypochlorite-zirconium complexes?

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables like impurity levels or measurement techniques .

- Controlled Replication : Reproduce studies with standardized protocols (e.g., ISO 15883 for disinfectant testing) and validate via inter-laboratory collaborations .

Q. What methodologies evaluate the biological interactions of zirconium chloro hypochlorite in vitro?

- Cytotoxicity Assays : Use mammalian cell lines (e.g., HEK293) to assess viability via MTT assays, referencing HOCl’s immunogenic role in leukocytes .

- Microbial Studies : Test antimicrobial efficacy against Gram-negative/positive bacteria using time-kill assays, correlating results with HOCl concentration gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。